(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-6-acetamidohexanoic acid
CAS No.:
Cat. No.: VC13756172
Molecular Formula: C24H28N2O5
Molecular Weight: 424.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C24H28N2O5 |
---|---|
Molecular Weight | 424.5 g/mol |
IUPAC Name | (2R)-6-acetamido-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]hexanoic acid |
Standard InChI | InChI=1S/C24H28N2O5/c1-16(27)25-14-8-7-13-22(23(28)29)26(2)24(30)31-15-21-19-11-5-3-9-17(19)18-10-4-6-12-20(18)21/h3-6,9-12,21-22H,7-8,13-15H2,1-2H3,(H,25,27)(H,28,29)/t22-/m1/s1 |
Standard InChI Key | NHVMAXKYTKFVIS-JOCHJYFZSA-N |
Isomeric SMILES | CC(=O)NCCCC[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | CC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | CC(=O)NCCCCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a hexanoic acid backbone substituted at the second carbon with an N-methyl group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) moiety and at the sixth position with an acetamido group. Its stereochemistry is defined by the (R)-configuration at the chiral center (C2), critical for its interaction with biological systems . The molecular formula is , with a molar mass of 492.57 g/mol .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
CAS Number | 2703746-37-4 |
Molecular Formula | |
Molar Mass | 492.57 g/mol |
Protective Groups | Fmoc (C2), Acetamido (C6) |
Chirality | R-configuration at C2 |
The Fmoc group () provides base-labile protection, while the acetamido side chain enhances solubility in polar solvents.
Spectroscopic and Analytical Data
While explicit spectral data (NMR, IR) are absent in the provided sources, analogous Fmoc-protected amino acids typically exhibit characteristic signals:
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Fmoc aromatic protons: 7.2–7.8 ppm (¹H NMR)
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Carbamate carbonyl: ~155 ppm (¹³C NMR) .
Reverse-phase HPLC with UV detection (λ = 254 nm) is standard for purity assessment .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via sequential protection and coupling reactions:
Step 1: Fmoc Protection of Methylamine
The methylamino group at C2 is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as N-methylmorpholine (NMM) :
This step ensures selective reactivity during peptide elongation .
Step 2: Incorporation of Acetamidohexanoic Acid
6-Acetamidohexanoic acid is coupled to the protected amine using activating agents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (diisopropylethylamine) :
Reaction yields exceed 80% under optimized conditions (0.1–0.2 M reagent concentration, 1–2 h reaction time) .
Step 3: Resolution of Chirality
Chiral chromatography or enzymatic resolution isolates the (R)-enantiomer, ensuring >98% enantiomeric excess (ee) .
Industrial-Scale Production
Commercial suppliers (e.g., Reagentia) offer the compound in quantities from 100 mg to 1 g, with pricing scaled linearly (e.g., 48,825 Kč for 1 g) . Batch purity is ≥95%, verified via LC-MS .
Applications in Peptide Science
Solid-Phase Peptide Synthesis (SPPS)
The compound serves as a tailored monomer in SPPS, where its Fmoc group is cleaved by piperidine (20% in DMF) to expose the amine for subsequent coupling . Key advantages include:
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Orthogonal protection: Compatibility with acid-labile groups (e.g., Boc) on other residues.
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Reduced aggregation: The methyl group minimizes intermolecular hydrogen bonding, enhancing solubility during chain elongation .
Enzyme Resistance
Structural analogs with methylated backbones exhibit resistance to proteases like trypsin, extending peptide half-life in biological assays. This property is leveraged in drug design for metabolic stability.
Comparative Analysis with Related Compounds
Table 2: Comparison with Fmoc-N-methyl-L-lysine(Boc)
Property | (R)-2-(((...)hexanoic Acid | Fmoc-N-methyl-L-lysine(Boc) |
---|---|---|
Backbone | Hexanoic acid | Lysine |
Side Chain | Acetamido (C6) | Boc-protected ε-amine |
Molecular Weight | 492.57 g/mol | 482.58 g/mol |
Protease Resistance | High | Moderate |
Applications | Non-ribosomal peptides | Post-translational mimics |
The hexanoic acid backbone offers flexibility in designing non-natural peptide scaffolds, whereas lysine derivatives are preferred for mimicking post-translational modifications .
Future Directions and Research Opportunities
Dendrimer Synthesis
Recent advances in defect dendrimer synthesis utilize orthogonally protected amino acids to control branching patterns . Integrating this compound could enable precise spatial arrangement of functional groups (e.g., boronic acids for glucose sensing) .
Bioconjugation Strategies
The acetamido side chain is a potential site for bioorthogonal reactions (e.g., Cu-free click chemistry), facilitating peptide-drug conjugate development.
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